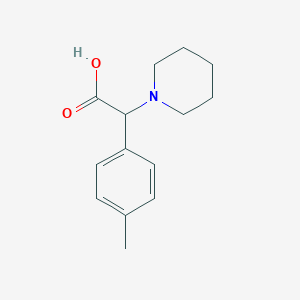![molecular formula C10H14O3 B12114014 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
8-Methyl-2-oxaspiro[4.5]decane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 8-Metil-2-oxaspiro[45]decano-1,3-diona es un compuesto espiro caracterizado por una estructura bicíclica únicaSu fórmula molecular es C10H14O3, y tiene un peso molecular de 182,21636 g/mol .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de la 8-Metil-2-oxaspiro[4.5]decano-1,3-diona se puede lograr a través de varios métodos. Un enfoque común implica la reacción de tetrahidropirano-4-carbonitrilo con 1-bromo-2-fluoroetano en condiciones específicas . Este método es ventajoso debido a la disponibilidad de los materiales de partida y las condiciones de reacción relativamente sencillas.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la 8-Metil-2-oxaspiro[4.5]decano-1,3-diona no están extensamente documentados, los métodos de síntesis utilizados en los entornos de laboratorio se pueden ampliar para aplicaciones industriales. Los factores clave en la producción industrial incluyen la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como garantizar la rentabilidad y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones: La 8-Metil-2-oxaspiro[4.5]decano-1,3-diona experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto para aplicaciones específicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la 8-Metil-2-oxaspiro[4.5]decano-1,3-diona incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las reacciones de sustitución a menudo involucran nucleófilos como aminas o haluros en condiciones controladas .
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes o aminas. Las reacciones de sustitución suelen dar como resultado la formación de nuevos compuestos espiro con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
La 8-Metil-2-oxaspiro[45]decano-1,3-diona tiene una amplia gama de aplicaciones de investigación científica En química, se utiliza como bloque de construcción para sintetizar moléculas más complejasAdemás, este compuesto se explora por su posible uso en ciencia de materiales, particularmente en el desarrollo de nuevos polímeros y materiales avanzados .
Mecanismo De Acción
El mecanismo de acción de la 8-Metil-2-oxaspiro[4.5]decano-1,3-diona implica su interacción con objetivos moleculares y vías específicas. La estructura espiro del compuesto le permite interactuar con varias enzimas y receptores, potencialmente inhibiendo o activando procesos biológicos específicos. Se están llevando a cabo estudios detallados sobre su mecanismo de acción, con un enfoque en comprender sus efectos a nivel molecular .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a la 8-Metil-2-oxaspiro[4.5]decano-1,3-diona incluyen otros compuestos espiro como la 8-metil-1,3-diazaspiro[4.5]decano-2,4-diona y la 1,3,8-triazaspiro[4.5]decano-2,4-diona . Estos compuestos comparten una estructura espiro similar, pero difieren en sus grupos funcionales y reactividad.
Singularidad: Lo que distingue a la 8-Metil-2-oxaspiro[4.5]decano-1,3-diona de compuestos similares es su combinación específica de grupos funcionales y su perfil de reactividad único. Esto lo hace particularmente valioso para ciertas aplicaciones en el desarrollo de fármacos y la ciencia de los materiales, donde sus propiedades específicas se pueden aprovechar para lograr los resultados deseados .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
8-methyl-2-oxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-7-2-4-10(5-3-7)6-8(11)13-9(10)12/h7H,2-6H2,1H3 |
Clave InChI |
BTFOGAVXIUTGGN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CC1)CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




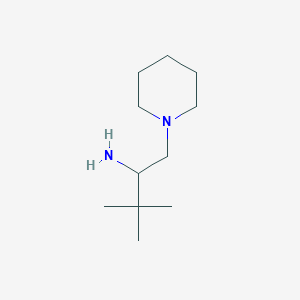
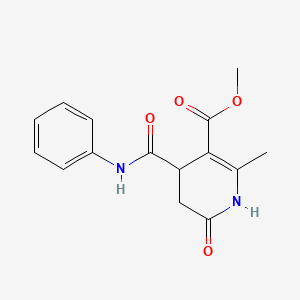
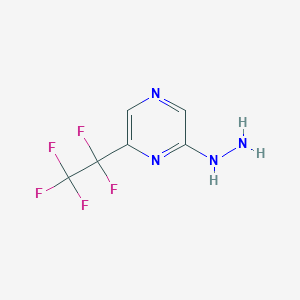
![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)

![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
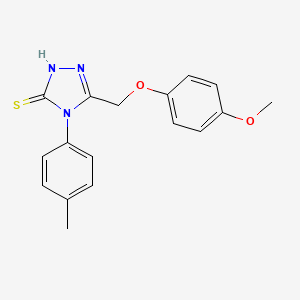
![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)

